molecular formula C5H6N4O2 B11920029 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

Katalognummer: B11920029
Molekulargewicht: 154.13 g/mol
InChI-Schlüssel: HXROEOIPDHNEQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is a heterocyclic compound with the molecular formula C₅H₆N₄O₂ It belongs to the class of pyrimidines, which are nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide involves the reaction of a pyrimidine derivative with hydrazine. For example, the subtitle compound of Step 15A (0.500 g, 3.24 mmol) is dissolved in ethanol (125 mL) and stirred at ambient temperature for 1 hour. Hydrazine monohydrate (0.325 g, 6.49 mmol) is then added, and the reaction mixture is heated at 65°C for 72 hours. The solvent is partially removed under reduced pressure, and the solids are filtered off and washed with ethanol to afford the title product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Oxo-1,2-dihydropyrimidine-4-carboxamide
  • 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid
  • 2-Oxo-1,2-dihydropyrimidine-4-carboxylate

Uniqueness

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is unique due to the presence of the hydrazide group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.

Eigenschaften

Molekularformel

C5H6N4O2

Molekulargewicht

154.13 g/mol

IUPAC-Name

2-oxo-1H-pyrimidine-6-carbohydrazide

InChI

InChI=1S/C5H6N4O2/c6-9-4(10)3-1-2-7-5(11)8-3/h1-2H,6H2,(H,9,10)(H,7,8,11)

InChI-Schlüssel

HXROEOIPDHNEQF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=O)N=C1)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.